molecular formula C15H20N4O3S B2519403 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2034320-51-7

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Cat. No. B2519403
CAS RN: 2034320-51-7
M. Wt: 336.41
InChI Key: VZXGWHZKAGGPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various piperidine derivatives with sulfonyl groups has been explored in several studies. For instance, the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with a piperidine compound followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Similarly, the synthesis of 6-substituted piperidin-3-ones was achieved through a rhodium(II)-catalyzed transannulation of aldehyde-tethered N-sulfonyl triazoles with electron-rich aromatic nucleophiles, demonstrating a broad substrate scope . Additionally, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was performed by coupling benzenesulfonyl chloride with piperidine under dynamic pH control, followed by substitution at the oxygen atom with various electrophiles .

Molecular Structure Analysis

The molecular structure of sulfonyl piperidine derivatives has been characterized using various spectroscopic techniques. X-ray crystallography was used to investigate the structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is tetrahedral . This detailed structural analysis is crucial for understanding the molecular interactions and properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives with sulfonyl groups has been studied in different contexts. For example, the anodic methoxylation of N-acyl and N-sulfonyl piperidines was investigated, showing that the type of electrolyte and anode used can influence the formation of mono- or di-methoxy products . The reaction of phenyl vinyl sulfone with hydroxyl ions was also examined, providing insights into the behavior of sulfonyl compounds under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their molecular structure and substituents. The antimicrobial activity of synthesized compounds was evaluated against bacterial and fungal pathogens, with some derivatives showing significant potent activities . The biological activity of novel (4-piperidin-1-yl)-phenyl sulfonamides on the human beta(3)-adrenergic receptor was also assessed, with certain modifications leading to potent agonists with high selectivity . Furthermore, the bioactivity of O-substituted derivatives of sulfonamides bearing a piperidine nucleus was evaluated against various enzymes, demonstrating promising activity against butyrylcholinesterase .

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-12-11-14(3-4-15(12)22-2)23(20,21)18-9-5-13(6-10-18)19-16-7-8-17-19/h3-4,7-8,11,13H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXGWHZKAGGPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-methoxy-3-methylphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.